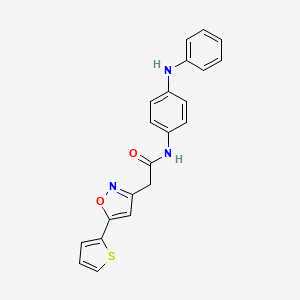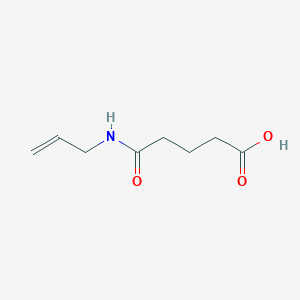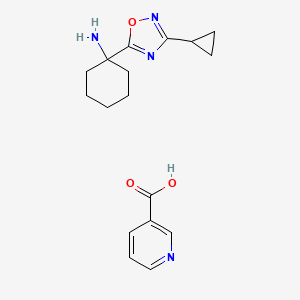![molecular formula C11H17NO4 B2872841 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 303752-38-7](/img/structure/B2872841.png)
3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid is a fascinating compound known for its unique bicyclic structure and versatile functional groups. This structure combines stability and reactivity, making it a valuable target in synthetic chemistry and various applications in pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the common synthetic routes involves starting from bicyclo[1.1.1]pentane, which undergoes functionalization at specific positions. The tert-butoxycarbonyl (Boc) group is often introduced via standard amine protection strategies using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The carboxylic acid group can be introduced through oxidation reactions or functional group transformations.
Industrial Production Methods: Industrial production methods might involve multi-step processes designed for scalability. High-pressure reactions, catalytic hydrogenation, and other advanced techniques can be employed to ensure high yield and purity of the final compound. These methods require rigorous optimization to meet the standards for pharmaceutical or commercial use.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various types of reactions including substitution, addition, and sometimes reduction. Substitution reactions can occur at the nitrogen or carbon atoms, where common reagents include nucleophiles or electrophiles.
Common Reagents and Conditions:Oxidation: Mild oxidants like potassium permanganate or chromium-based reagents.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halides like bromine or chlorine in the presence of a base.
Major Products: The reaction outcomes depend on the conditions and reagents used. For instance, substitution at the nitrogen may lead to different amide derivatives, while oxidation reactions typically yield carboxylic acids or derivatives thereof.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for more complex molecules. Its stable bicyclic structure allows it to be a versatile intermediate in organic synthesis.
Biology and Medicine: In biology and medicine, the compound can act as a scaffold for drug development. Its functional groups enable it to bind with various biological targets, making it a potential candidate for pharmaceuticals.
Industry: In industrial applications, the compound's stability and reactivity make it useful in the development of advanced materials. It can be incorporated into polymers or used as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action varies depending on its application. In pharmaceuticals, it may act by binding to specific proteins or enzymes, altering their activity. The molecular targets can include various receptors or transport proteins, and the pathways involved could range from signal transduction to metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Bicyclo[1.1.1]pentane derivatives
3-amino-bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness: What sets 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid apart is its tert-butoxycarbonyl protection group, which offers enhanced stability and modifiability. This makes it more versatile compared to its simpler analogs, which might lack the stability required for specific applications.
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-9(2,3)16-8(15)12-11-4-10(5-11,6-11)7(13)14/h4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXLBAVWWJDBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303752-38-7 |
Source


|
| Record name | 3-(tert-butoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide](/img/structure/B2872761.png)



![2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2872767.png)
![2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2872769.png)

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2872771.png)



![N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2872777.png)
![4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2872780.png)
